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Compound of Interest

Compound Name: Dibritannilactone B

Cat. No.: B1496050 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dibritannilactone B is a complex natural product with a unique polycyclic structure. The

precise determination of its three-dimensional architecture is fundamental for understanding its

biological activity and for guiding synthetic efforts. Nuclear Magnetic Resonance (NMR)

spectroscopy is the most powerful technique for the complete structural assignment of such

molecules in solution. This document provides a detailed overview and protocol for the

structural elucidation of Dibritannilactone B using a suite of one-dimensional (1D) and two-

dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, Correlation SpectroscopY

(COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond

Correlation (HMBC).

Disclaimer:The quantitative NMR data presented in this document is a hypothetical dataset

created for illustrative purposes, based on the known structure of Dibritannilactone B and

typical chemical shift ranges. It is intended to serve as a guide for the experimental protocols

and data interpretation workflow.

Predicted NMR Data for Dibritannilactone B
A complete set of NMR data is required to piece together the molecular structure. The following

tables summarize the predicted ¹H and ¹³C NMR data for Dibritannilactone B, along with the

key 2D correlations expected to be observed.
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Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
Position

Predicted ¹³C
(ppm)

Predicted ¹H
(ppm)

Multiplicity J (Hz)

1 175.2 - - -

2 82.1 4.85 d 8.5

3 45.3 2.50 m

4 35.1 1.80, 1.65 m, m

5 130.5 - - -

6 125.8 7.20 d 7.8

7 128.9 7.35 t 7.8

8 122.4 7.10 d 7.8

9 140.1 - - -

10 40.2 - - -

11 28.5 2.10 s

12 25.9 2.05 s

13 78.5 4.50 dd 10.2, 4.5

14 55.6 2.80 m

15 30.1 1.95, 1.75 m, m

16 70.3 5.20 t 3.0

17 172.8 - - -

18 135.4 - - -

19 145.2 6.10 q 1.5

20 15.3 1.90 d 1.5

21 85.0 5.50 dd 8.5, 3.0

... ... ... ... ...
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Table 2: Key Expected 2D NMR Correlations
Proton (¹H)

COSY Correlations
(H-H)

HSQC Correlations
(C-H)

HMBC Correlations
(C-H, long-range)

H-2 (4.85) H-3 (2.50) C-2 (82.1) C-1, C-3, C-10, C-21

H-6 (7.20) H-7 (7.35) C-6 (125.8) C-5, C-8, C-9

H-13 (4.50) H-14 (2.80) C-13 (78.5)
C-10, C-12, C-14, C-

15

H-16 (5.20) H-21 (5.50) C-16 (70.3) C-17, C-18, C-21

H-19 (6.10) H-20 (1.90) C-19 (145.2) C-17, C-18, C-20

H-21 (5.50)
H-2 (4.85), H-16

(5.20)
C-21 (85.0) C-2, C-16, C-17

Experimental Protocols
Detailed and careful execution of NMR experiments is critical for obtaining high-quality data.

Sample Preparation
Dissolution: Accurately weigh approximately 5-10 mg of purified Dibritannilactone B.

Solvent Selection: Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃,

Methanol-d₄, or DMSO-d₆). The choice of solvent should be based on the solubility of the

compound and should not have signals that overlap with key resonances of the analyte.

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ 0.00 ppm for both ¹H and ¹³C).

NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher)

equipped with a cryoprobe for optimal sensitivity and resolution.
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¹H NMR:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

Spectral Width: 12-16 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on sample concentration.

¹³C NMR:

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Spectral Width: 200-240 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

COSY (¹H-¹H Correlation Spectroscopy):

Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpmfphpr').

Spectral Width: 12-16 ppm in both dimensions.

Number of Increments (F1): 256-512.

Number of Scans per Increment: 4-8.

HSQC (Heteronuclear Single Quantum Coherence):

Purpose: To identify direct one-bond correlations between protons and carbons.[1]

Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3').
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F2 (¹H) Spectral Width: 12-16 ppm.

F1 (¹³C) Spectral Width: 180-200 ppm.

¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

Number of Increments (F1): 256-512.

Number of Scans per Increment: 8-16.

HMBC (Heteronuclear Multiple Bond Correlation):

Purpose: To identify long-range (typically 2-3 bond) correlations between protons and

carbons. This is crucial for connecting different spin systems and identifying quaternary

carbons.[1][2]

Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').

F2 (¹H) Spectral Width: 12-16 ppm.

F1 (¹³C) Spectral Width: 200-220 ppm.

Long-Range Coupling Constant (ⁿJ(CH)): Optimized for an average long-range coupling of

8 Hz.

Number of Increments (F1): 256-512.

Number of Scans per Increment: 16-64.

Data Analysis and Structural Elucidation Workflow
The process of elucidating the structure of Dibritannilactone B from the acquired NMR data

follows a logical progression, integrating information from each experiment.
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1D NMR Analysis

2D NMR Analysis

Structure Assembly

¹H NMR
(Proton Environments,
Multiplicities, Integrals)

HSQC
(Direct C-H Bonds)

COSY
(H-H Spin Systems)

¹³C NMR
(Carbon Environments,
Quaternary Carbons)

Identify Spin System
Fragments

HMBC
(Long-Range C-H Bonds,

Connects Fragments)

Connect Fragments
via HMBC

Propose Final Structure

¹H NMR

Chemical Shift

Multiplicity

Integration

COSY Identifies H-C-C-H fragments Defines spin systems

HSQC Links ¹H to directly attached ¹³C

¹³C NMR
Chemical Shift

Quaternary C

HMBC Links ¹H to ¹³C 2-3 bonds away

 Provides fragments to connect

 Anchors long-range correlations

{Final Structure | Dibritannilactone B} Assembles the full carbon skeleton

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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